molecular formula C16H16N6O B2926885 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide CAS No. 1396761-24-2

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide

Cat. No.: B2926885
CAS No.: 1396761-24-2
M. Wt: 308.345
InChI Key: UHPSJODZRHZIHE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing pyrimidine-linked heterocyclic compounds, including structures related to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide, to evaluate their insecticidal and antibacterial potential. These compounds show promise in the development of new antimicrobial agents due to their structural complexity and biological activity (Deohate & Palaspagar, 2020).

Biological Applications

In the realm of antifolates, research has identified derivatives of pyrrolo[2,3-d]pyrimidine, similar in structure to the chemical , as potent inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and repair, making these compounds valuable as potential antitumor agents (Gangjee et al., 2007). Another study focused on dual inhibitors of TS and DHFR, showcasing the versatility of pyrrolo[2,3-d]pyrimidine derivatives in cancer therapy by inhibiting crucial folate enzymes involved in the proliferation of cancer cells (Gangjee et al., 2006).

Molecular Structure and Design

Research on Schiff bases incorporating pyrimidine structures has explored their synthesis, characterization, and in vitro biological evaluation against various microbial and cancer cells. Such studies underscore the compound's potential in developing new therapeutic agents by leveraging its pyrimidine core for enhanced biological activity (Soni & Patel, 2017).

Mechanism of Action

Result of Action

The inhibition of JMJD3 and UTX by this compound can lead to changes in gene expression, which can have various effects on cellular functions. For example, it has been suggested that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(13-3-5-17-6-4-13)19-8-7-18-14-11-15(21-12-20-14)22-9-1-2-10-22/h1-6,9-12H,7-8H2,(H,19,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPSJODZRHZIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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